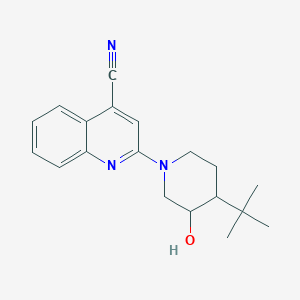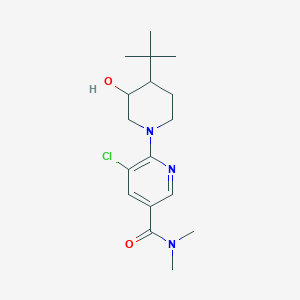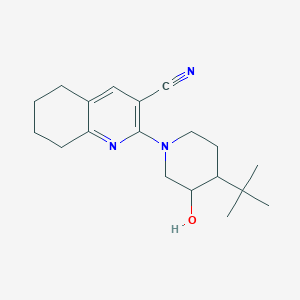
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid, also known as DAAI, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DAAI is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. In
Wissenschaftliche Forschungsanwendungen
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related disorders. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic inflammation, such as carrageenan-induced paw edema and complete Freund's adjuvant-induced arthritis. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has also been shown to attenuate neuropathic pain in animal models of sciatic nerve ligation and chronic constriction injury.
Wirkmechanismus
The exact mechanism of action of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to selectively inhibit the COX-2 isoform, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce fever in animal models of pyrogen-induced fever. 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid offers several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, and its selectivity for COX-2 inhibition. However, 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid also has some limitations, including its relatively short half-life and the need for frequent dosing in animal studies. Additionally, the exact mechanism of action of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
Future research on 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid should focus on further elucidating its mechanism of action, exploring its potential therapeutic applications in various inflammatory and pain-related disorders, and optimizing its pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Additionally, future studies should investigate the potential synergistic effects of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid with other anti-inflammatory and analgesic agents, as well as its potential for combination therapy with other drugs.
Synthesemethoden
The synthesis of 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid involves a multi-step process that starts with the reaction of 2,5-difluoroaniline with 1H-indazole-5-carboxylic acid to form 2-(2,5-difluorophenyl)-1H-indazole-5-carboxylic acid. This intermediate compound is then coupled with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester, which is subsequently reacted with glycine to form 2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid.
Eigenschaften
IUPAC Name |
2-(2,5-difluorophenyl)-2-(1H-indazole-5-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c17-10-2-3-12(18)11(6-10)14(16(23)24)20-15(22)8-1-4-13-9(5-8)7-19-21-13/h1-7,14H,(H,19,21)(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJLRCCKTUZWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC(C3=C(C=CC(=C3)F)F)C(=O)O)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)
![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)

![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)


![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)